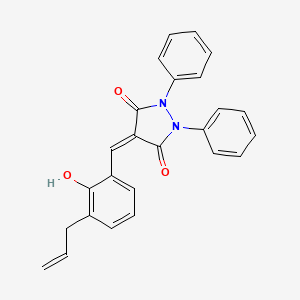
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is a complex organic compound that belongs to the class of pyrazolidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- typically involves the condensation of 3-allylsalicylaldehyde with 1,2-diphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Pyrazolidinedione, 4-(3-methylsalicylidene)-1,2-diphenyl-
- 3,5-Pyrazolidinedione, 4-(3-ethylsalicylidene)-1,2-diphenyl-
- 3,5-Pyrazolidinedione, 4-(3-propylsalicylidene)-1,2-diphenyl-
Uniqueness
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is unique due to its specific structural features, such as the presence of the allyl group and the salicylidene moiety. These structural elements may confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
| 114279-46-8 | |
Fórmula molecular |
C25H20N2O3 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H20N2O3/c1-2-10-18-11-9-12-19(23(18)28)17-22-24(29)26(20-13-5-3-6-14-20)27(25(22)30)21-15-7-4-8-16-21/h2-9,11-17,28H,1,10H2 |
Clave InChI |
YBPUDATUTTXPLP-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




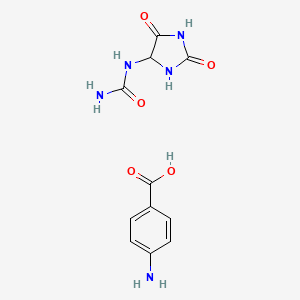

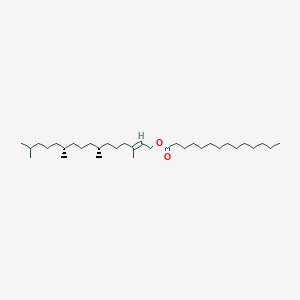

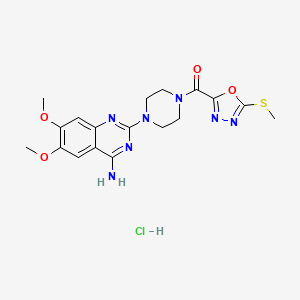
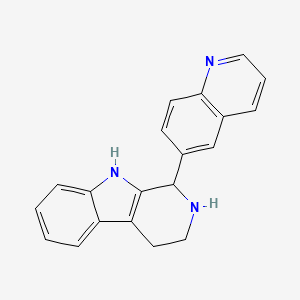



![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

